![molecular formula C12H18ClNO3 B2601415 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride CAS No. 1485764-97-3](/img/structure/B2601415.png)
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride is a chemical compound with the CAS Number: 1485764-97-3 . It has a molecular weight of 259.73 . The IUPAC name for this compound is (1-(3-methoxyphenyl)ethyl)alanine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 259.73 .科学的研究の応用
Molecular Interactions and Crystal Packing
Research has highlighted the significance of molecular interactions in the crystal packing of compounds related to 2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride. For instance, the study by Zhang, Wu, and Zhang (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the role of rare N⋯π and O⋯π interactions, along with hydrogen bonds, in forming crystal structures. This illustrates the complex intermolecular forces that influence the crystallization and structural properties of such compounds CrystEngComm, 13, 4496-4499.
Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, and Copley (2013) characterized polymorphic forms of a pharmaceutical compound closely related to this compound. Their research utilized spectroscopic and diffractometric techniques to identify challenges in analytical and physical characterization, highlighting the importance of understanding polymorphism in the development of pharmaceuticals Crystal Growth & Design, 13, 5353-5367.
Modification of Hydrogels for Medical Applications
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research demonstrated the potential of amine-modified polymers in enhancing the swelling behavior and thermal stability of hydrogels, suggesting applications in medical and pharmaceutical fields Arabian Journal for Science and Engineering, 41, 2199-2209.
Corrosion Inhibition
Research by Herrag et al. (2010) on new diamine derivatives, including structures related to this compound, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study emphasizes the potential of such compounds in protecting industrial materials from corrosion, offering insights into the design of more efficient inhibitors Corrosion Science, 52, 3042-3051.
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3;/h4-9,13H,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADNGNAGRNIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
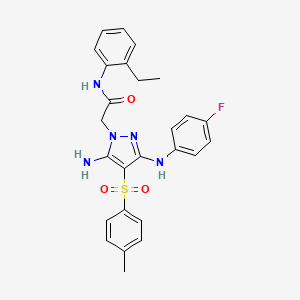

![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]acetamide](/img/structure/B2601338.png)
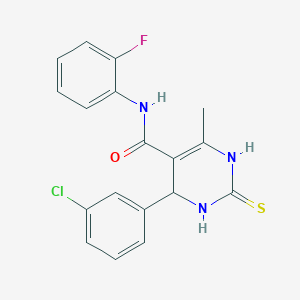

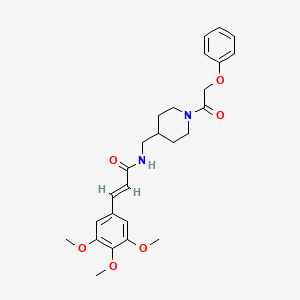
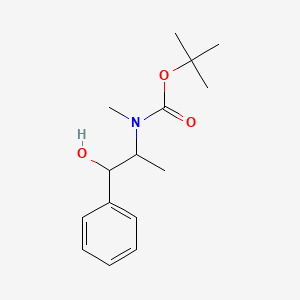
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)
![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)
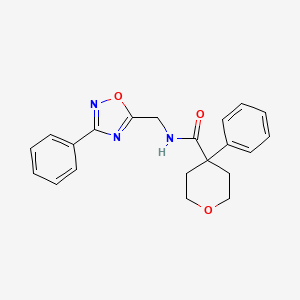
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)
